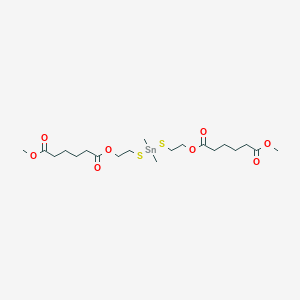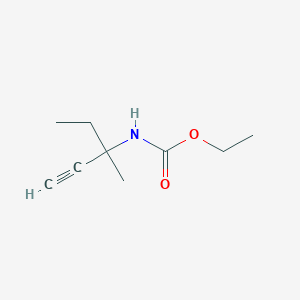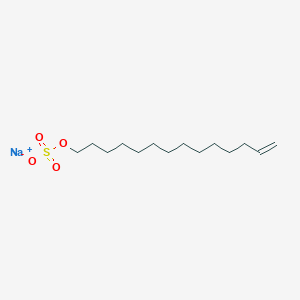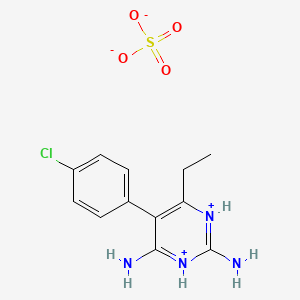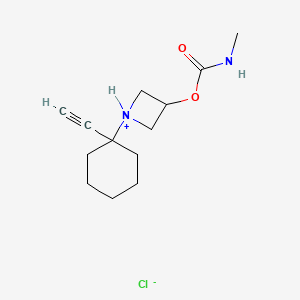
1-(1-Ethynylcyclohexyl)-3-azetidinol methylcarbamate (ester) hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Ethynylcyclohexyl)-3-azetidinol methylcarbamate (ester) hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethynyl group attached to a cyclohexyl ring, an azetidinol moiety, and a methylcarbamate ester. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
The synthesis of 1-(1-Ethynylcyclohexyl)-3-azetidinol methylcarbamate (ester) hydrochloride involves several steps:
-
Synthetic Routes and Reaction Conditions
- The initial step involves the formation of the ethynylcyclohexyl intermediate. This can be achieved through the reaction of cyclohexanone with ethynylmagnesium bromide under controlled conditions.
- The next step is the introduction of the azetidinol moiety. This is typically done by reacting the ethynylcyclohexyl intermediate with azetidine in the presence of a suitable catalyst.
- The final step involves the esterification of the azetidinol intermediate with methylcarbamic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt.
-
Industrial Production Methods
- Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
1-(1-Ethynylcyclohexyl)-3-azetidinol methylcarbamate (ester) hydrochloride undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidinol or methylcarbamate groups are replaced by other functional groups.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
-
Major Products
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Applications De Recherche Scientifique
1-(1-Ethynylcyclohexyl)-3-azetidinol methylcarbamate (ester) hydrochloride has a wide range of scientific research applications:
-
Chemistry
- The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
-
Biology
- In biological research, it serves as a probe to study enzyme mechanisms and protein-ligand interactions.
-
Medicine
- The compound has potential therapeutic applications, including as an anticonvulsant and muscle relaxant. Its unique structure allows it to interact with specific molecular targets in the nervous system.
-
Industry
- In the industrial sector, it is used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(1-Ethynylcyclohexyl)-3-azetidinol methylcarbamate (ester) hydrochloride involves its interaction with specific molecular targets:
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
1-(1-Ethynylcyclohexyl)-3-azetidinol methylcarbamate (ester) hydrochloride can be compared with other similar compounds:
-
Similar Compounds
Ethinamate: A related compound with similar sedative and muscle relaxant properties.
Meprobamate: Another carbamate derivative used as an anxiolytic and muscle relaxant.
Methocarbamol: A muscle relaxant with a similar mechanism of action but different chemical structure.
-
Uniqueness
- The presence of the ethynyl group in this compound distinguishes it from other compounds, providing unique reactivity and binding properties.
Propriétés
Numéro CAS |
60752-91-2 |
|---|---|
Formule moléculaire |
C13H21ClN2O2 |
Poids moléculaire |
272.77 g/mol |
Nom IUPAC |
[1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-methylcarbamate;chloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-3-13(7-5-4-6-8-13)15-9-11(10-15)17-12(16)14-2;/h1,11H,4-10H2,2H3,(H,14,16);1H |
Clé InChI |
IBFKEWYKXTYFOQ-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC1C[NH+](C1)C2(CCCCC2)C#C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


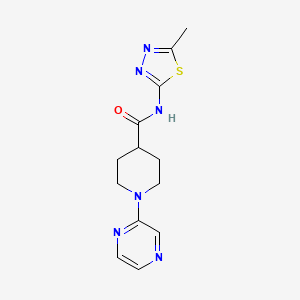
![3-Sulfanylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B13770059.png)
![Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+)](/img/structure/B13770064.png)

![Molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS']dioxodi-mu-thioxodi-](/img/structure/B13770069.png)
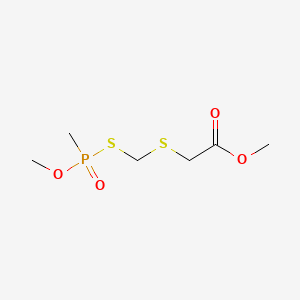
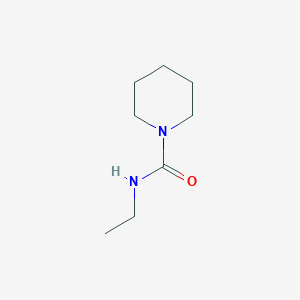
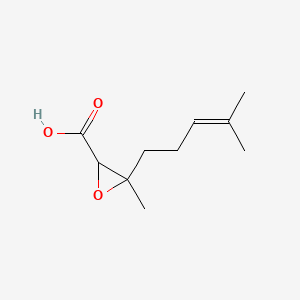
![methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-carboxamide](/img/structure/B13770091.png)
